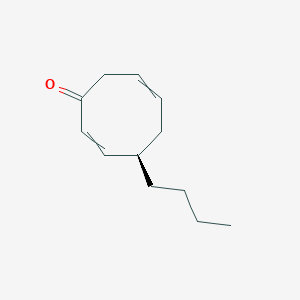
(4R)-4-Butylcycloocta-2,6-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Butylcycloocta-2,6-dien-1-one is an organic compound with a unique structure characterized by a butyl group attached to a cyclooctadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Butylcycloocta-2,6-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctadiene and butyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Butylcycloocta-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-4-Butylcycloocta-2,6-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4R)-4-Butylcycloocta-2,6-dien-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-Pentylcycloocta-2,6-dien-1-one: Similar structure with a pentyl group instead of a butyl group.
(4R)-4-Hexylcycloocta-2,6-dien-1-one: Similar structure with a hexyl group instead of a butyl group.
Uniqueness
(4R)-4-Butylcycloocta-2,6-dien-1-one is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
830330-19-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(4R)-4-butylcycloocta-2,6-dien-1-one |
InChI |
InChI=1S/C12H18O/c1-2-3-6-11-7-4-5-8-12(13)10-9-11/h4-5,9-11H,2-3,6-8H2,1H3/t11-/m1/s1 |
InChI Key |
FPIGJEIYJYAZAB-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@@H]1CC=CCC(=O)C=C1 |
Canonical SMILES |
CCCCC1CC=CCC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


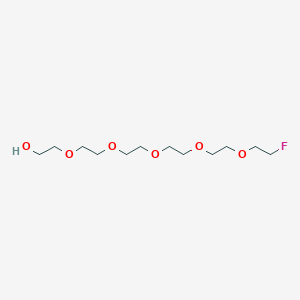
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol](/img/structure/B14203483.png)
![2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14203488.png)
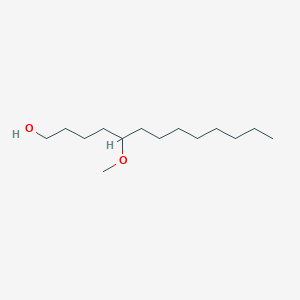

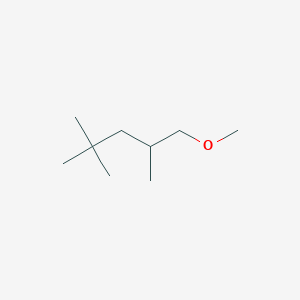

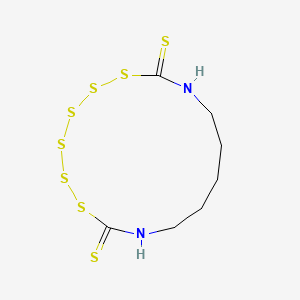
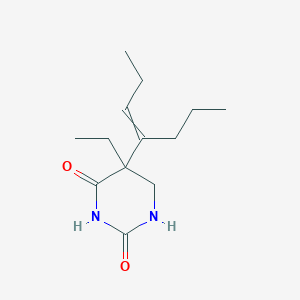
![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)

![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)

